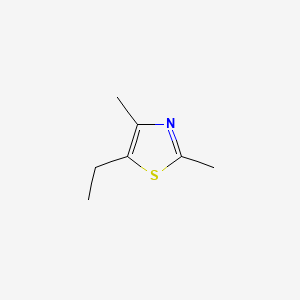

5-Ethyl-2,4-dimethylthiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Ethyl-2,4-dimethylthiazole: is an organic compound with the molecular formula C₇H₁₁NS . It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its distinctive nutty, roasted, and meaty aroma, making it a valuable component in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2,4-dimethylthiazole typically involves the condensation of thioformamide with α-halogenoketones. This reaction is best carried out by treating the halogenoketones with a mixture of formamide and phosphorous pentasulfide . Another method involves the reaction of 3-acetylpropyl alcohol with thiourea under acidic conditions at temperatures ranging from 78 to 100°C .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation under reduced pressure are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2,4-dimethylthiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions typically yield thiazolidines.

Substitution: Electrophilic substitution reactions occur primarily at the C-5 position of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Halogenated and nitro-substituted thiazoles.

Scientific Research Applications

Chemistry: 5-Ethyl-2,4-dimethylthiazole is used as a building block in the synthesis of more complex thiazole derivatives. It serves as a precursor in the preparation of various heterocyclic compounds with potential biological activities .

Biology: In biological research, this compound is studied for its role in enzyme inhibition and as a ligand in metal coordination complexes. It has shown potential in modulating biological pathways and interactions .

Medicine: this compound is investigated for its antimicrobial, antifungal, and anticancer properties. It is a key component in the development of new therapeutic agents targeting specific molecular pathways .

Industry: In the flavor and fragrance industry, this compound is used to impart nutty and roasted flavors to food products. It is also employed in the formulation of perfumes and other scented products .

Mechanism of Action

The mechanism of action of 5-Ethyl-2,4-dimethylthiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring structure allows it to form stable complexes with metal ions, which can modulate enzymatic activity. Additionally, its ability to undergo electrophilic substitution reactions enables it to interact with various biological molecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

2,4-Dimethylthiazole: Lacks the ethyl group at the C-5 position, resulting in different chemical and biological properties.

5-Methyl-2,4-dimethylthiazole: Contains an additional methyl group, altering its reactivity and applications.

2-Ethyl-4,5-dimethylthiazole: Similar structure but with different substitution patterns, leading to variations in aroma and biological activity.

Uniqueness: 5-Ethyl-2,4-dimethylthiazole is unique due to its specific substitution pattern, which imparts distinct aromatic properties and influences its reactivity in chemical and biological systems. Its ability to form stable complexes with metal ions and undergo electrophilic substitution reactions makes it a versatile compound in various scientific and industrial applications .

Biological Activity

5-Ethyl-2,4-dimethylthiazole (EDMT) is a thiazole derivative that has garnered attention for its diverse biological activities and applications in various fields, including food science, pharmacology, and industrial chemistry. This article delves into the compound's biological activity, synthesis methods, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound possesses a molecular formula of C7H11NS. Its structure includes a five-membered ring containing sulfur and nitrogen atoms, with ethyl and methyl substituents that enhance its reactivity and biological properties.

Synthesis Methods

The synthesis of EDMT typically involves the condensation of thioformamide with α-halogenoketones. The reaction conditions are optimized for high yield and purity, often employing continuous flow reactors in industrial settings. The following table summarizes common synthesis methods:

| Method | Description |

|---|---|

| Condensation | Thioformamide with α-halogenoketones |

| Oxidation | Formation of sulfoxides and sulfones using agents like hydrogen peroxide |

| Reduction | Yielding thiazolidines using lithium aluminum hydride (LiAlH₄) |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It disrupts bacterial cell membranes, leading to cell lysis. Studies have shown its effectiveness against various pathogens, including:

- Bacteria : Inhibitory effects observed in Staphylococcus aureus and Escherichia coli.

- Fungi : Demonstrated antifungal properties against Candida species.

The mechanism by which EDMT exerts its biological effects involves several pathways:

- Enzyme Inhibition : EDMT interacts with specific enzymes, modulating their activity.

- Metal Coordination : The thiazole ring can form stable complexes with metal ions, influencing enzymatic pathways.

- Electrophilic Substitution : This allows EDMT to interact with various biological molecules, altering cellular processes.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of EDMT against foodborne pathogens. Results indicated a significant reduction in microbial counts at concentrations as low as 100 μg/ml .

- Flavoring Agent Evaluation : In the flavor industry, EDMT has been assessed for its contribution to nutty and roasted flavors in food products. Its unique aroma profile enhances the sensory characteristics of various foods .

Comparison with Similar Compounds

The biological activity of this compound can be compared to other thiazole derivatives:

| Compound | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 2,4-Dimethylthiazole | C5H7NS | Lacks ethyl group; lower complexity | Moderate antimicrobial properties |

| 5-Methyl-2,4-dimethylthiazole | C6H9NS | Additional methyl group alters reactivity | Antimicrobial but less potent than EDMT |

| 2-Ethyl-4,5-dimethylthiazole | C7H11NS | Similar structure but different substitution patterns | Varied aroma; limited biological studies |

Properties

CAS No. |

38205-61-7 |

|---|---|

Molecular Formula |

C7H11NS |

Molecular Weight |

141.24 g/mol |

IUPAC Name |

5-ethyl-2,4-dimethyl-1,3-thiazole |

InChI |

InChI=1S/C7H11NS/c1-4-7-5(2)8-6(3)9-7/h4H2,1-3H3 |

InChI Key |

DALUCNUGMDNXET-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C(S1)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.